molecular formula C8H5ClN2O B1452949 6-Chloro-1,5-naphthyridin-4-ol CAS No. 1312760-59-0

6-Chloro-1,5-naphthyridin-4-ol

Cat. No. B1452949
CAS RN: 1312760-59-0
M. Wt: 180.59 g/mol
InChI Key: QKMKGIVCGORHJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 6-Chloro-1,5-naphthyridin-4-ol, has been covered in various studies over the last 18 years . These compounds are synthesized using strategies such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H, (H,10,12) . The molecular weight of this compound is 180.59 .


Chemical Reactions Analysis

1,5-Naphthyridines, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.

Scientific Research Applications

1. Ligand Construction and Complex Formation

6-Chloro-1,5-naphthyridin-4-ol, as part of the 1,5-naphthyridine family, is used in the construction of new ligands and their corresponding Ru(II) complexes. This process involves Stille coupling or Friedlander condensation methodologies. Such ligands and complexes have been studied for their absorption properties and the efficiency of communication between metal centers in dinuclear complexes (Singh & Thummel, 2009).

2. Synthesis of Antibacterial Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized for their potential as antibacterial agents. The introduction of chloro groups at specific positions in the molecule has been key to developing new compounds with antibacterial properties (Matsumoto et al., 1984).

3. Drug Candidate Synthesis

The molecule is also a key component in synthesizing drug candidates. For instance, its derivatives have been explored for their role in developing MET-targeting antitumor drug candidates (Wang et al., 2020).

4. Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, demonstrating significant potential as antibacterial and antifungal agents (Adem et al., 2022).

5. Synthesis of Amino Derivatives

Amino derivatives of 1,6-naphthyridin-4-one, a compound related to this compound, have been synthesized. These derivatives are produced via the reaction of N-substituted amides with CH-acidic nitriles, indicating a broad scope of chemical reactions involving this family of compounds (Nemazany & Haider, 1997).

6. Organic Semiconductor Materials

4,8-Substituted 1,5-naphthyridines, which are closely related to this compound, have been synthesized and investigated for their potential as organic semiconductor materials. This application highlights the material science aspect of this molecule and its derivatives (Wang et al., 2012).

7. Crystal Structure Analysis

The crystal structure of a derivative of 1,6-naphthyridin-2(1H)-one, which is related to this compound, has been analyzed. This study contributes to understanding the structural properties of naphthyridin-based compounds and their potential pharmaceutical applications (Guillon et al., 2017).

Mechanism of Action

While the specific mechanism of action for 6-Chloro-1,5-naphthyridin-4-ol is not explicitly mentioned in the search results, it’s worth noting that many 1,5-naphthyridine derivatives exhibit a wide variety of biological activities .

Safety and Hazards

While specific safety and hazard information for 6-Chloro-1,5-naphthyridin-4-ol is not available, it’s generally recommended to handle such compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

1,5-Naphthyridine derivatives, including 6-Chloro-1,5-naphthyridin-4-ol, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on exploring these activities further and developing new synthetic strategies and applications .

properties

IUPAC Name

6-chloro-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMKGIVCGORHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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